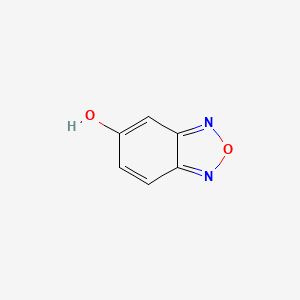![molecular formula C13H10N2OS B1418191 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031989-23-7](/img/structure/B1418191.png)
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
説明
“7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives . These compounds have been synthesized as EZH2 inhibitors and have shown antiproliferative activity against various cancer cell lines .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed, based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include condensation, chlorination, and nucleophilic substitution . The reaction yield for the synthesis of substituted thieno[2,3-d]pyrimidine-4-carboxylic acids was reported to be in the range of 63–71% .科学的研究の応用
Antitumor Agents
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential as antitumor agents . These compounds, including 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one , have shown promising results as inhibitors of the enzyme EZH2, which is implicated in cancer cell proliferation . The derivatives exhibit significant antiproliferative activity against various cancer cell lines, such as SU-DHL-6, WSU-DLCL-2, and K562, indicating their potential as chemotherapeutic agents .
Apoptosis Induction
The biological evaluation of these thieno[3,2-d]pyrimidine derivatives has demonstrated their ability to induce apoptosis in lymphoma cells in a concentration-dependent manner . This suggests that they can be used to trigger programmed cell death in cancer cells, providing a pathway for the development of new cancer treatments.
Cell Migration Inhibition
In addition to inducing apoptosis, these compounds have been observed to inhibit the migration of cancer cells . This property is particularly valuable in preventing metastasis, the spread of cancer from one part of the body to another.
Mycobacterium tuberculosis Inhibitors
Thieno[3,2-d]pyrimidin-4-amines, closely related to the compound , have been reported to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis . This enzyme is a key component in the bacterium’s energy metabolism, making it an attractive target for antitubercular drug development.
Antimycobacterial Activity
Some thieno[3,2-d]pyrimidine derivatives have shown very good antimycobacterial activity, with minimal inhibitory concentrations (MIC) in the range of 6–8 μM . This indicates their potential to be developed as new antitubercular agents.
Non-Cytotoxicity
An important aspect of these compounds is their non-cytotoxic nature against non-cancerous cell lines . This characteristic is crucial for the development of therapeutic agents, as it suggests that they can target disease-causing cells without harming healthy cells.
Structure-Activity Relationship (SAR) Studies
SAR studies of thieno[3,2-d]pyrimidine derivatives provide insights into the molecular features that contribute to their biological activity . This information is essential for the rational design of more potent and selective agents.
Chemical Probes for Biological Systems
Due to their activity profile, these compounds can serve as chemical probes to study biological systems . They can help elucidate the role of specific enzymes or pathways in disease processes, aiding in the understanding of disease mechanisms.
作用機序
Target of Action
Thieno[3,2-d]pyrimidin-4(3h)-one derivatives have been reported to exhibit significant antimicrobial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . Therefore, it is plausible that this compound may also target similar microbial species.
Mode of Action
It is known that thieno[3,2-d]pyrimidin-4(3h)-one derivatives can inhibit certain bacterial species . The inhibition likely occurs through the compound’s interaction with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death or growth inhibition.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in the targeted bacteria, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
The result of the action of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the inhibition of bacterial growth. Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The compounds were found to be non-cytotoxic, suggesting that they selectively target bacterial cells without harming human cells .
将来の方向性
特性
IUPAC Name |
7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-3-2-4-9(5-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSRBDVTAITIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)

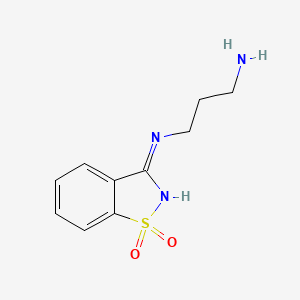
![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)
![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)
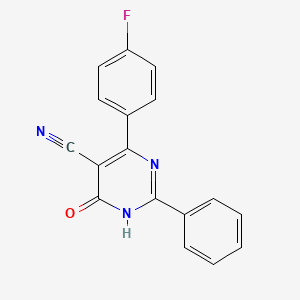
![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)
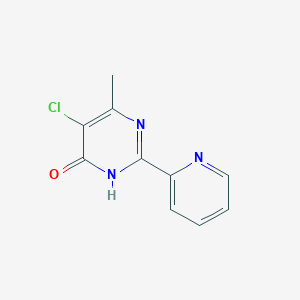
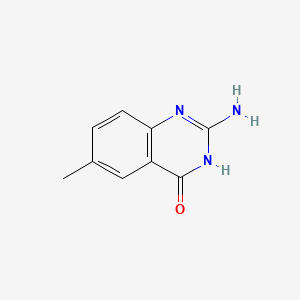
![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)
